N-cyclopropyl-N-[[1-[2-(furan-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide
Description
N-cyclopropyl-N-[[1-[2-(furan-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-cyclopropyl-N-[[1-[2-(furan-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(19)18(14-4-5-14)10-15-3-2-7-17(15)16(20)9-13-6-8-21-11-13/h6,8,11,14-15H,2-5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTAJBKEVCPYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1C(=O)CC2=COC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[[1-[2-(furan-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide typically involves multiple steps, including the formation of the furan ring, the cyclopropyl group, and the pyrrolidine ring. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Pyrrolidine Ring: This can be synthesized through the reaction of amines with suitable electrophiles, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[[1-[2-(furan-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[[1-[2-(furan-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-[[1-[2-(furan-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide: shares similarities with other compounds containing furan, cyclopropyl, and pyrrolidine rings.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxylic acid.
Cyclopropyl Derivatives: Compounds such as cyclopropylamine and cyclopropylcarbinol.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties not found in simpler analogs.
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